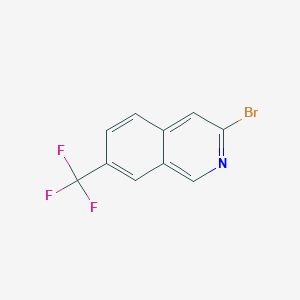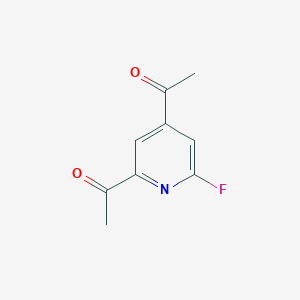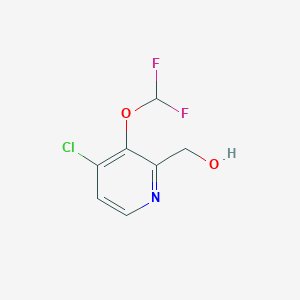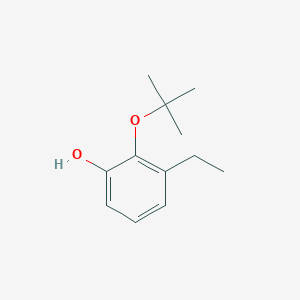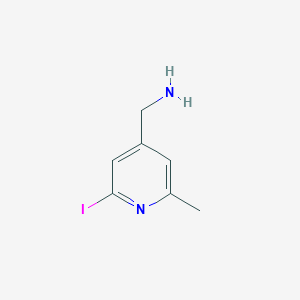![molecular formula C7H7F3N2O B14853861 2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE is a heterocyclic compound that contains both an oxazole and a pyridine ring. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylated oxazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often involves inhibition of key enzymes or interference with nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(TRIFLUOROMETHYL)-OXAZOLO[4,5-B]PYRIDINE
- 2-(TRIFLUOROMETHYL)-THIAZOLO[4,5-C]PYRIDINE
- 2-(TRIFLUOROMETHYL)-IMIDAZOLO[4,5-C]PYRIDINE
Uniqueness
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE is unique due to its combination of an oxazole and pyridine ring with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, such as enhanced stability and activity, compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H7F3N2O |
|---|---|
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-12-4-3-11-2-1-5(4)13-6/h11H,1-3H2 |
Clé InChI |
UTLJCIDPIJTZQB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1OC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


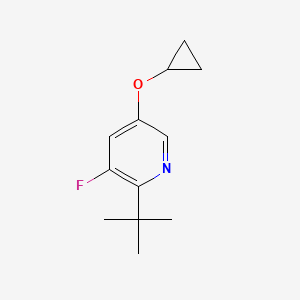
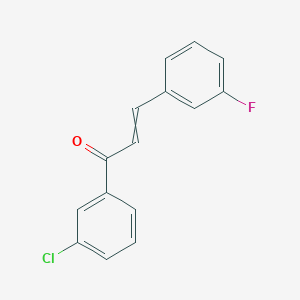
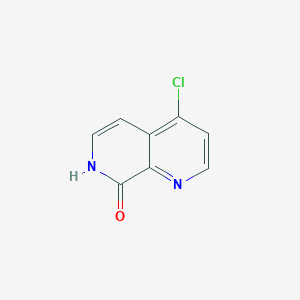
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
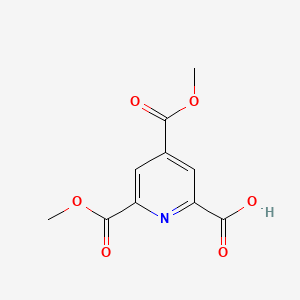
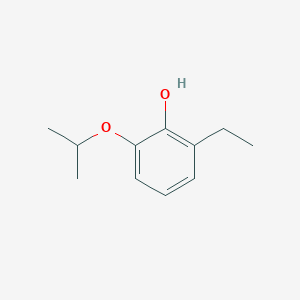
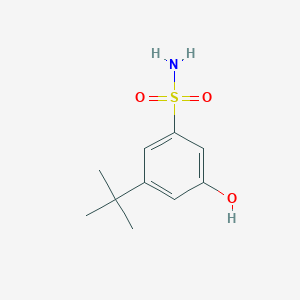
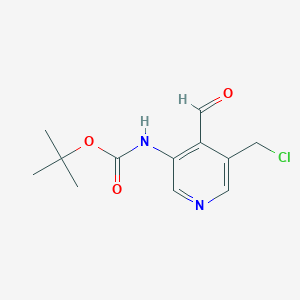
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
